

# (4-(Trifluoromethyl)pyridin-3-yl)methanol molecular weight

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## Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanol

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An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, quality control, and applications, grounding technical protocols in established scientific principles.

## Introduction: The Strategic Importance of (4-(Trifluoromethyl)pyridin-3-yl)methanol

The landscape of contemporary drug discovery is significantly influenced by the strategic incorporation of fluorinated moieties into molecular scaffolds.<sup>[1][2]</sup> The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is a powerful tool for medicinal chemists, often conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.<sup>[1][3]</sup> <sup>[4]</sup> When appended to a pyridine ring—a ubiquitous pharmacophore in numerous bioactive molecules—the resulting trifluoromethylpyridine (TFMP) scaffold becomes an invaluable asset for developing novel therapeutics.<sup>[2][3]</sup>

**(4-(Trifluoromethyl)pyridin-3-yl)methanol** (CAS: 198401-76-2) is a key exemplar of this class. It serves as a versatile intermediate, providing a reactive hydroxymethyl handle for synthetic elaboration while carrying the advantageous trifluoromethyl group. This unique combination allows for its use in the synthesis of complex molecules targeting a wide array of diseases, including cancer and infectious agents.[1][5] This guide offers a comprehensive examination of its chemical and physical attributes, synthetic pathways, analytical validation, and safe handling protocols.

## Physicochemical Properties and Structural Elucidation

The precise characterization of a chemical intermediate is the foundation of reproducible research. The key properties of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** are summarized below.

### Core Data Summary

A compilation of essential data for **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO	[6][7]
Molecular Weight	177.12 g/mol	[6][8]
CAS Number	198401-76-2	[6][7]
MDL Number	MFCD10568162	[7]
SMILES	<chem>OCC1=C(C(F)(F)F)C=CN=C1</chem>	[7]

## Chemical Structure

The molecular structure features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH<sub>2</sub>OH) and at the 4-position with a trifluoromethyl group (-CF<sub>3</sub>). This specific arrangement dictates its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

## Synthesis and Manufacturing Workflow

The preparation of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** can be approached through multi-step synthesis starting from commercially available precursors. While proprietary industrial methods vary, a representative laboratory-scale synthesis provides insight into the core chemical transformations required. A plausible route involves the synthesis of a substituted pyridine ring followed by functional group manipulation.<sup>[9]</sup>

## Conceptual Synthetic Workflow

The overall process can be visualized as a sequence of key stages: ring formation, functionalization, and final modification.

Caption: Conceptual workflow for the synthesis of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

## Representative Laboratory Protocol

This protocol is illustrative and should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize **(4-(Trifluoromethyl)pyridin-3-yl)methanol** from a suitable precursor like 4-(trifluoromethyl)nicotinic acid.

Pillar of Trustworthiness: This protocol integrates in-process controls (e.g., TLC, crude NMR) to validate the completion of each step before proceeding, minimizing resource waste and ensuring the final product's integrity.

Step 1: Reduction of 4-(Trifluoromethyl)nicotinic Acid to the Alcohol

- **System Setup:** In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- **Reagent Preparation:** Suspend 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of acid).

- Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ , ~1.5 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
  - Expertise & Experience: Borane is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols without affecting the pyridine ring or the trifluoromethyl group under these conditions. The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
- Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield pure **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

## Analytical Quality Control for Self-Validating Protocols

To ensure the identity, purity, and consistency of each batch, a robust analytical workflow is non-negotiable. This serves as a self-validating system, confirming that the material meets the stringent requirements for downstream applications in drug discovery.

Analytical Method	Purpose	Expected Result
$^1\text{H}$ and $^{19}\text{F}$ NMR	Structural Confirmation & Identity	$^1\text{H}$ NMR should show characteristic peaks for the aromatic protons, the $\text{CH}_2\text{OH}$ group. $^{19}\text{F}$ NMR should show a singlet corresponding to the $-\text{CF}_3$ group.
HPLC/UPLC	Purity Assessment & Quantification	A single major peak, with purity typically $>97\%$ (area normalization).
Mass Spectrometry (MS)	Molecular Weight Verification	Detection of the molecular ion $[\text{M}+\text{H}]^+$ at $m/z$ corresponding to the calculated exact mass.
FT-IR Spectroscopy	Functional Group Identification	Presence of characteristic absorption bands for O-H (alcohol) and C-F (trifluoromethyl) stretches.

## Applications in Research and Drug Development

**(4-(Trifluoromethyl)pyridin-3-yl)methanol** is not an end product but a high-value intermediate. Its utility stems from the versatile reactivity of the hydroxymethyl group and the beneficial properties imparted by the trifluoromethyl group.[\[5\]](#)

- **Scaffold for Kinase Inhibitors:** The pyridine core is a common feature in many kinase inhibitors. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., bromomethyl) for coupling reactions to build more complex molecules that target ATP-binding sites.[\[1\]\[5\]](#)
- **Enhancing Pharmacokinetic Properties:** The electron-withdrawing nature and lipophilicity of the  $-\text{CF}_3$  group can significantly improve a drug candidate's metabolic stability (by blocking potential sites of metabolism) and cell membrane permeability.[\[1\]\[3\]\[4\]](#)

- Bioisosteric Replacement: The  $-CF_3$  group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its binding affinity and selectivity for a biological target.[3]

## Safety, Handling, and Storage

Proper handling of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is essential for laboratory safety. The following guidelines are based on available safety data sheets.

- Hazard Identification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale mist, vapors, or spray.[11] Use non-sparking tools and take precautionary measures against static discharge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[11][12]
- First Aid:
  - If Swallowed: Immediately call a POISON CENTER or doctor.[11]
  - If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[12]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
  - If in Eyes: Rinse cautiously with water for several minutes.[12]

## Conclusion

**(4-(Trifluoromethyl)pyridin-3-yl)methanol** stands as a testament to the power of rational molecular design in modern chemistry. Its structure is optimized for utility, combining a reactive

functional handle with a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold. For researchers in pharmaceutical and agrochemical development, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in creating next-generation chemical entities.

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